molecular formula C7H3BrClNO2 B1330418 Bromchlorenone CAS No. 5579-85-1

Bromchlorenone

Cat. No.: B1330418
CAS No.: 5579-85-1
M. Wt: 248.46 g/mol
InChI Key: KVAWWXSLBDVXHJ-UHFFFAOYSA-N
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Description

Bromchlorenone is a benzoxazole.

Biochemical Analysis

Biochemical Properties

Bromchlorenone plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes involved in microbial growth, thereby exerting its antimicrobial effects. This compound interacts with enzymes such as cytochrome P450 monooxygenases, which are crucial for the metabolism of xenobiotics in microorganisms . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to inhibition of enzyme activity and subsequent microbial growth suppression.

Cellular Effects

This compound affects various types of cells and cellular processes. In microbial cells, it disrupts cell function by inhibiting key enzymes involved in cellular metabolism. This inhibition leads to a decrease in energy production and an accumulation of toxic metabolites, ultimately resulting in cell death. This compound also influences cell signaling pathways by interfering with the normal function of signaling proteins, leading to altered gene expression and impaired cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes, particularly those involved in the electron transport chain, leading to enzyme inhibition. This inhibition disrupts the normal metabolic processes within the cell, causing a cascade of effects that ultimately result in cell death. Additionally, this compound has been shown to alter gene expression by affecting transcription factors and other regulatory proteins, further contributing to its antimicrobial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its antimicrobial efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent inhibition of enzyme activity and prolonged disruption of cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits antimicrobial activity without significant toxic effects. At higher doses, it can cause adverse effects such as liver toxicity and gastrointestinal disturbances. Threshold effects have been observed, where a certain dosage level is required to achieve the desired antimicrobial effect without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to xenobiotic metabolism. It interacts with enzymes such as cytochrome P450 monooxygenases, which play a crucial role in the detoxification and elimination of foreign compounds. This compound’s interaction with these enzymes can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in the mitochondria can lead to disruption of mitochondrial function and energy production .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is often localized to specific compartments such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and enzyme activity. Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its antimicrobial efficacy .

Properties

IUPAC Name

6-bromo-5-chloro-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO2/c8-3-1-6-5(2-4(3)9)10-7(11)12-6/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAWWXSLBDVXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70204356
Record name Bromchlorenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5579-85-1
Record name Bromchlorenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5579-85-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromchlorenone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromchlorenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24970
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Record name Bromchlorenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromchlorenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BROMCHLORENONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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